molecular formula C16H15FN2O2 B14141970 N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide CAS No. 790270-72-3

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide

Cat. No.: B14141970
CAS No.: 790270-72-3
M. Wt: 286.30 g/mol
InChI Key: IGIVMWHSPWFHOX-UHFFFAOYSA-N
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Description

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorophenyl group, an amino group, and a benzamide moiety, which contribute to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide typically involves a multi-step process. One common method includes the reaction of 4-fluoroaniline with an appropriate acylating agent to form an intermediate, which is then coupled with 4-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are critical in the regulation of gene expression. By inhibiting HDACs, the compound can induce changes in chromatin structure, leading to altered gene expression and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide stands out due to its specific substitution pattern and the presence of a fluorophenyl group, which enhances its binding affinity and selectivity towards target enzymes. This unique structure contributes to its potential as a therapeutic agent with improved efficacy and reduced side effects compared to similar compounds .

Properties

CAS No.

790270-72-3

Molecular Formula

C16H15FN2O2

Molecular Weight

286.30 g/mol

IUPAC Name

N-[2-(4-fluoroanilino)-2-oxoethyl]-4-methylbenzamide

InChI

InChI=1S/C16H15FN2O2/c1-11-2-4-12(5-3-11)16(21)18-10-15(20)19-14-8-6-13(17)7-9-14/h2-9H,10H2,1H3,(H,18,21)(H,19,20)

InChI Key

IGIVMWHSPWFHOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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